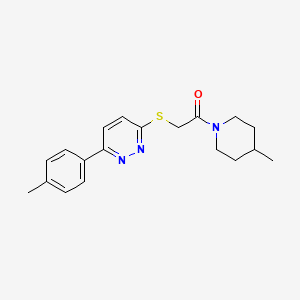![molecular formula C19H20N6O2 B2665363 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2320418-22-0](/img/structure/B2665363.png)
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by a triazole moiety linked to an azabicyclo octane system, attached to a quinazolinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, beginning with the construction of the quinazolinone core. This often starts from commercially available precursors like anthranilic acid derivatives, which undergo cyclization reactions.
The azabicyclo octane system is introduced through specific nitrile oxide cycloaddition or ring-closing reactions. Subsequent functionalization introduces the triazole ring through conditions like click chemistry, involving azides and alkynes under copper(I) catalysis.
Industrial Production Methods
Scaling up this synthesis for industrial purposes would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to better control reaction times and temperatures, enhancing scalability and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is prone to:
Oxidation and Reduction Reactions: : It can undergo mild oxidation to form sulfoxides or reduction to form sulfides, particularly at sulfur-containing moieties if present.
Substitution Reactions: : Its aromatic systems are suitable for electrophilic aromatic substitution, allowing further functionalization.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Catalysts like palladium on carbon can facilitate hydrogenation reactions.
Major Products Formed
Products vary based on the reaction, but typical examples include quinazolinone derivatives with varied substituents, potentially leading to different biological activity profiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. It's crucial for studying reaction mechanisms due to its multifunctional nature.
Biology
In biological studies, it may be explored for its potential in targeting specific enzymes or receptors, contributing to the development of biochemical assays.
Medicine
Medically, derivatives of this compound could act as lead compounds in the design of drugs aimed at treating neurological disorders or cancers, owing to the bioactivity of its structural motifs.
Industry
Industrially, its robust structure can be used in developing materials with specific electronic or optical properties, useful in nanotechnology and material science.
Wirkmechanismus
The compound's effects are likely mediated through interaction with molecular targets like enzymes or receptors. The triazole ring is known for its ability to bind metal ions, potentially inhibiting metalloproteases. The quinazolinone system might interact with specific protein sites, modulating activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridin-2(3H)-one
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)indolin-2(3H)-one
Uniqueness
The compound stands out due to its specific bicyclic structure coupled with a quinazolinone moiety, which provides a unique scaffold for diverse biological interactions. Compared to similar structures, it offers enhanced stability and diverse reactivity, making it a versatile tool in scientific research and industrial applications.
There you go
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18(9-23-12-21-17-4-2-1-3-16(17)19(23)27)25-13-5-6-14(25)8-15(7-13)24-11-20-10-22-24/h1-4,10-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAQTMQPHHART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)

(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)

![3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile](/img/structure/B2665288.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)




